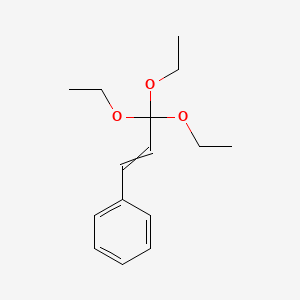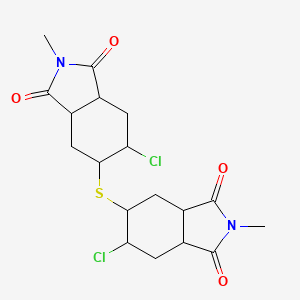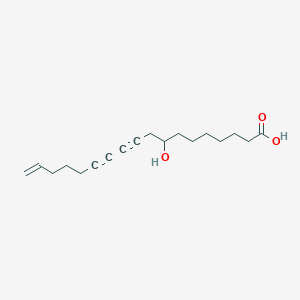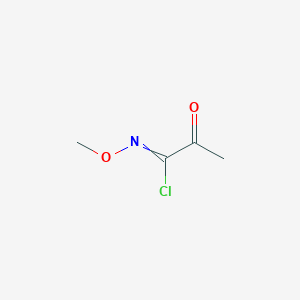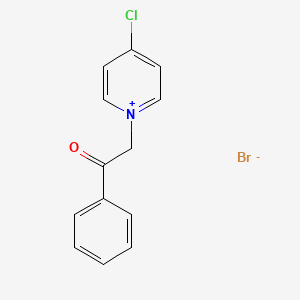
4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with a complex structure that includes a pyridinium ring substituted with a chloro group and a phenylethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 4-chloropyridine with phenacyl bromide under specific conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
4-chloropyridine+phenacyl bromide→4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The ketone moiety can be reduced to an alcohol.
Oxidation Reactions: The phenylethyl group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted pyridinium salts.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Phenacylpyridinium Bromide: Similar structure but lacks the chloro substitution.
4-(3-Chloro-phenyl)-1-(2-oxo-2-phenylethyl)-pyrimidin-1-ium Bromide: Contains a pyrimidin-1-ium ring instead of a pyridinium ring.
1-(2-(4-Chloro-phenyl)-2-oxo-ethyl)-4-cyano-pyridinium Bromide: Contains a cyano group in addition to the chloro and phenylethyl groups.
Uniqueness
4-Chloro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to the presence of both the chloro and phenylethyl ketone moieties, which confer specific chemical and biological properties
Properties
CAS No. |
63374-36-7 |
|---|---|
Molecular Formula |
C13H11BrClNO |
Molecular Weight |
312.59 g/mol |
IUPAC Name |
2-(4-chloropyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C13H11ClNO.BrH/c14-12-6-8-15(9-7-12)10-13(16)11-4-2-1-3-5-11;/h1-9H,10H2;1H/q+1;/p-1 |
InChI Key |
IWFJNPRQSDPXDC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)


![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
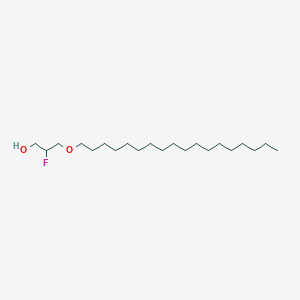
![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)
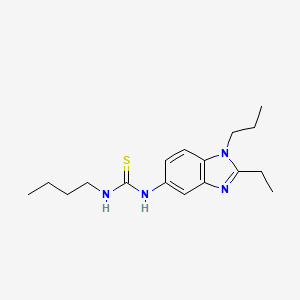
![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
